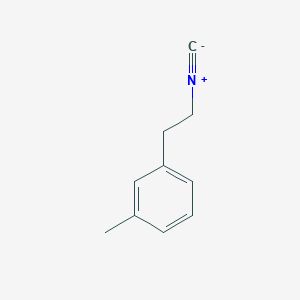

3-Methylphenethylisocyanide

Description

3-Methylphenethylisocyanide is an organoisocyanide compound characterized by a phenethyl backbone substituted with a methyl group at the 3-position and an isocyanide (-NC) functional group. Isocyanides are notable for their distinct odor and versatile reactivity in organic synthesis, particularly in multicomponent reactions like the Ugi reaction.

Properties

Molecular Formula |

C10H11N |

|---|---|

Molecular Weight |

145.20 g/mol |

IUPAC Name |

1-(2-isocyanoethyl)-3-methylbenzene |

InChI |

InChI=1S/C10H11N/c1-9-4-3-5-10(8-9)6-7-11-2/h3-5,8H,6-7H2,1H3 |

InChI Key |

SIWHAIKAGCWXHF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)CC[N+]#[C-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylphenethylisocyanide typically involves the formylation of a primary amine followed by the dehydration of the resultant formamide. One common method employs the use of formic acid and a dehydrating agent such as phosphorus oxychloride (POCl3) in the presence of a base like triethylamine. The reaction is carried out at low temperatures, often around 0°C, to ensure high yields and purity .

Industrial Production Methods

In industrial settings, the production of 3-Methylphenethylisocyanide may involve a continuous flow process where the reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and scalability, ensuring consistent quality and higher yields.

Chemical Reactions Analysis

Types of Reactions

3-Methylphenethylisocyanide undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form corresponding isocyanates.

Reduction: Reduction reactions can convert it into primary amines.

Substitution: It can participate in nucleophilic substitution reactions, where the isocyanide group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used under mild conditions, often in the presence of a catalyst.

Major Products

Oxidation: Isocyanates

Reduction: Primary amines

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

3-Methylphenethylisocyanide has a wide range of applications in scientific research:

Chemistry: It is used in multicomponent reactions such as the Ugi reaction, which is valuable for the synthesis of complex molecules.

Biology: It serves as a building block for the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.

Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Methylphenethylisocyanide involves its unique reactivity due to the isocyanide group. The isocyanide group can act as both a nucleophile and an electrophile, allowing it to participate in a variety of chemical reactions. Its molecular targets and pathways depend on the specific reaction and application. For example, in biological systems, it may interact with enzymes and proteins, leading to the formation of covalent bonds and subsequent biological effects .

Comparison with Similar Compounds

Key Observations:

- Functional Groups : Unlike isocyanates (-NCO) or isothiocyanates (-NCS), the isocyanide group (-NC) in 3-Methylphenethylisocyanide exhibits nucleophilic behavior, enabling unique reaction pathways such as metal coordination or cycloadditions.

- Fluorinated derivatives, in contrast, often exhibit increased lipophilicity and metabolic resistance .

- Applications : While diisocyanates like hexamethylene diisocyanate are industrial staples for polymer synthesis , 3-Methylphenethylisocyanide’s niche lies in academic and pharmaceutical research due to its role in constructing complex heterocycles.

Reactivity and Stability

- Electrophilic Reactivity : Isocyanides are less electrophilic than isocyanates, making them less prone to hydrolysis but more reactive toward transition metals. For example, 3-(Trifluoromethyl)phenyl isocyanate reacts readily with amines to form ureas , whereas 3-Methylphenethylisocyanide may participate in palladium-catalyzed couplings.

- Thermal Stability : Aliphatic diisocyanates (e.g., hexamethylene diisocyanate ) degrade at high temperatures, while aromatic isocyanides like 3-Methylphenethylisocyanide may exhibit greater thermal resilience due to conjugated π-systems.

Biological Activity

3-Methylphenethylisocyanide (C10H11N) is a compound that has garnered attention in various fields of chemical and biological research due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of the biological activity of 3-Methylphenethylisocyanide, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

3-Methylphenethylisocyanide is characterized by an isocyanide functional group attached to a methyl-substituted phenethyl moiety. The molecular structure can be represented as follows:

This compound's unique functional groups contribute to its reactivity and biological interactions.

Antioxidant Activity

Research indicates that isocyanides, including 3-Methylphenethylisocyanide, may exhibit antioxidant properties. Antioxidants are crucial for neutralizing free radicals, which can cause cellular damage and contribute to various diseases. A comparative study highlighted the antioxidant activity of several isocyanides, showing that 3-Methylphenethylisocyanide could potentially scavenge free radicals effectively, although specific data on its potency relative to known antioxidants like ascorbic acid remains limited .

Anticancer Potential

The anticancer properties of isocyanides have been a focus of recent studies. In vitro assays have demonstrated that certain derivatives of isocyanides exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to 3-Methylphenethylisocyanide were tested against human glioblastoma (U-87) and breast cancer (MDA-MB-231) cell lines, showing significant reductions in cell viability .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 3-Methylphenethylisocyanide | U-87 | TBD |

| 3-Methylphenethylisocyanide | MDA-MB-231 | TBD |

Note: TBD indicates that specific IC50 values for 3-Methylphenethylisocyanide were not available in the reviewed literature.

The mechanism through which isocyanides exert their biological effects may involve multiple pathways, including the induction of apoptosis in cancer cells and modulation of oxidative stress responses. The presence of the isocyanide group is believed to facilitate interactions with cellular nucleophiles, leading to alterations in cellular signaling pathways .

Case Studies and Research Findings

- Occupational Exposure Studies : Research has indicated that exposure to isocyanates can lead to respiratory issues such as asthma. Although specific case studies on 3-Methylphenethylisocyanide are scarce, insights from related compounds suggest potential health risks associated with high exposure levels .

- Comparative Studies : A study comparing various isocyanides demonstrated that structural modifications significantly affect biological activity. This highlights the importance of understanding how slight changes in molecular structure can lead to variations in biological efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.